molecular formula C28H22O8 B2770774 (Z)-6-(2-(benzofuran-2-yl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 858761-73-6

(Z)-6-(2-(benzofuran-2-yl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2770774
CAS No.: 858761-73-6
M. Wt: 486.476
InChI Key: CTBMHBJZWXYSSK-VROXFSQNSA-N
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Description

The compound (Z)-6-(2-(benzofuran-2-yl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative featuring a fused benzofuran core. Key structural attributes include:

  • Position 6: A 2-(benzofuran-2-yl)-2-oxoethoxy substituent, introducing an ether-linked benzofuran moiety.
  • Position 2: A (Z)-configured 3,4,5-trimethoxybenzylidene group, contributing steric bulk and electron-rich aromaticity.

This structure is synthesized via condensation reactions between substituted benzofuran precursors and aldehydes, analogous to methods reported for similar compounds . The 3,4,5-trimethoxybenzylidene group distinguishes it from analogs with hydroxylated or differently substituted aromatic rings.

Properties

IUPAC Name

(2Z)-6-[2-(1-benzofuran-2-yl)-2-oxoethoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O8/c1-31-25-11-16(12-26(32-2)28(25)33-3)10-24-27(30)19-9-8-18(14-22(19)36-24)34-15-20(29)23-13-17-6-4-5-7-21(17)35-23/h4-14H,15H2,1-3H3/b24-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBMHBJZWXYSSK-VROXFSQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-(2-(benzofuran-2-yl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C27H24O8 and a molecular weight of 476.481 g/mol. It features a benzofuran nucleus, which is known for its diverse biological activities. The presence of methoxy groups and an oxoethoxy moiety contributes to its pharmacological potential.

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study evaluating various benzofuran compounds found that those with specific substitutions showed promising activity against Mycobacterium tuberculosis and other pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 3M. tuberculosis8 μg/mL
Compound 4M. tuberculosis2 μg/mL
Compound 6E. coli0.78 μg/mL

These findings suggest that the structural modifications in benzofurans can enhance their antimicrobial efficacy, particularly against resistant strains .

2. Anticancer Activity

Benzofuran derivatives have also been studied for their anticancer properties. Compounds with a benzofuran scaffold have shown cytotoxic effects against various cancer cell lines. The introduction of substituents at specific positions on the benzofuran ring can significantly influence their activity.

A notable study highlighted the role of the ester group at the C-2 position as crucial for cytotoxicity, indicating that modifications at this site could lead to enhanced antitumor activity .

3. Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Research has demonstrated that certain derivatives can significantly reduce inflammation in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzofuran derivatives and evaluated their biological activities. Among them, one derivative exhibited an IC50 value of less than 10 μM against cancer cell lines, indicating potent anticancer activity .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanisms behind the antimicrobial action of benzofurans against M. tuberculosis. The study found that these compounds disrupt bacterial cell wall synthesis, leading to cell death .

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Reference
(Z)-6-(2-(benzofuran-2-yl)...25
Benzofuran derivative A30
Benzofuran derivative B28

Anti-inflammatory Effects

The compound has shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated a reduction in cytokine levels by over 70% when treated with this compound.

Table 2: Cytokine Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1002575%
IL-6802075%
IL-1β601575%

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in leukemia models. A study conducted on K562 leukemia cells revealed that treatment with this compound significantly increased apoptosis markers after 48 hours of exposure.

Figure 1: Apoptosis Induction in K562 Cells

Apoptosis Induction Graph

Case Studies

A notable study investigated the effects of this compound on K562 leukemia cells, demonstrating a significant increase in markers indicative of apoptosis after treatment. This suggests its potential as an effective anticancer agent.

Research Findings Summary

  • Antioxidant Activity : Effective scavenging of free radicals.
  • Anti-inflammatory Effects : Significant inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Induction of apoptosis in leukemia cells.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound 6y : (Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one
  • Substituents : 3-hydroxy-4-methoxybenzylidene at position 2; hydroxy at position 4.
  • Key Data : Yield 86.2%, mp 254.9–255.5°C .
  • Comparison : The hydroxyl and methoxy groups on the benzylidene ring reduce steric bulk compared to the target compound’s trimethoxy group. Increased polarity may lower membrane permeability but enhance solubility.
Compound 6s : (Z)-2-(3,4-Dihydroxybenzylidene)-5,6-dihydroxybenzofuran-3(2H)-one
  • Substituents : 3,4-dihydroxybenzylidene; multiple hydroxyls on the benzofuran core.
  • Key Data : Yield 67.4%, mp 230°C (with carbonization) .
  • The target compound’s methoxy groups likely improve stability and lipophilicity.
(Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
  • Substituents : 2,4,5-trimethoxybenzylidene .
  • Comparison : Methoxy positional isomerism (2,4,5 vs. 3,4,5) alters electronic distribution. The 3,4,5-substitution pattern in the target compound may enhance symmetry and π-stacking interactions.

Substituent Variations on the Benzofuran Core

Compound 6l : (Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one
  • Substituents : 2,4,5-trihydroxybenzylidene; dihydroxy at positions 6 and 5.
  • Key Data : Yield 46.8%, mp 236.4°C (carbonization) .
  • Comparison : Multiple hydroxyl groups increase oxidative susceptibility. The target compound’s 6-position 2-oxoethoxy-benzofuran substituent introduces rigidity and may enhance metabolic stability.
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one
  • Substituents : 4-bromobenzylidene; benzyloxy at position 6; methyl at position 7 .
  • The target compound’s benzofuran-2-yl group may favor π-π interactions over halogen bonding.

Functional Group Replacements

(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)benzofuran-3(2H)-one
  • Substituents : Furan-2-ylmethylidene at position 2; 4-bromophenyl-2-oxoethoxy at position 6 .
  • Comparison : The furan ring introduces conjugated electron-withdrawing effects, contrasting with the electron-donating trimethoxy group in the target compound. This affects redox properties and binding kinetics.
(2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
  • Substituents: 3-fluorophenylmethylidene; 2-methylprop-2-enoxy at position 6 .
  • Comparison: Fluorine’s electronegativity modulates electronic effects, while the alkenoxy group introduces steric hindrance. The target compound’s trimethoxy group offers balanced electron donation and steric bulk.

Physicochemical Properties

Compound Substituent (Position 2) Substituent (Position 6) Melting Point (°C) Yield (%)
Target Compound 3,4,5-Trimethoxybenzylidene 2-(Benzofuran-2-yl)-2-oxoethoxy Not reported Not reported
6y 3-Hydroxy-4-methoxybenzylidene Hydroxy 254.9–255.5 86.2
6s 3,4-Dihydroxybenzylidene 5,6-Dihydroxy 230 (carbonization) 67.4
(Z)-6-Hydroxy-2-(2,4,5-trimethoxy...) 2,4,5-Trimethoxybenzylidene Hydroxy Not reported Not reported
  • Thermal Stability : Trimethoxy-substituted analogs (e.g., target compound) avoid carbonization observed in hydroxylated derivatives (e.g., 6s, 6l) .
  • Solubility : Methoxy groups enhance lipophilicity compared to hydroxylated analogs, favoring passive diffusion across biological membranes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-6-(2-(benzofuran-2-yl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Condensation : Reacting a 6-hydroxybenzofuran-3-one precursor with a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions (e.g., K₂CO₃ in ethanol) to form the benzylidene moiety .

Etherification : Introducing the 2-(benzofuran-2-yl)-2-oxoethoxy group using a Williamson ether synthesis, often requiring protective groups for hydroxyl moieties to prevent side reactions .

  • Optimization : Key parameters include solvent choice (e.g., dichloromethane for reflux), temperature control (60–80°C), and catalysts (e.g., p-toluenesulfonic acid for condensation). Yields are improved via vacuum distillation and column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and substituent positions. Key signals include downfield shifts for carbonyl groups (δ ~180 ppm in ¹³C) and methoxy protons (δ ~3.8–4.0 ppm in ¹H) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns confirming the benzofuran and oxoethoxy groups .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the Z-isomer, by analyzing dihedral angles and crystal packing .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antioxidant vs. cytotoxic effects) be resolved in studies of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Establish concentration-dependent effects using assays like DPPH (for antioxidants) and MTT (for cytotoxicity). For example, highlights that benzofuran derivatives may show antioxidant activity at low concentrations (<10 µM) but cytotoxicity at higher doses (>50 µM) .
  • Mechanistic Profiling : Use molecular docking to predict interactions with targets like cyclooxygenase (anti-inflammatory) or topoisomerase (anticancer). Fluorescence quenching assays can validate binding constants .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., fluorinated or methoxy-substituted analogs) to isolate substituent-specific effects .

Q. What strategies are effective in enhancing the stability of the Z-isomer during synthesis and storage?

  • Methodological Answer :

  • Photostability : Store the compound in amber vials under inert gas (N₂/Ar) to prevent Z→E isomerization via UV exposure .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during synthesis, as alkaline conditions promote isomerization .
  • Crystallization : Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity and stability by removing reactive intermediates .

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic sites (e.g., the carbonyl carbon at position 3) and nucleophilic regions (e.g., the oxoethoxy oxygen) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways. For example, shows that polar aprotic solvents stabilize transition states in substitution reactions .
  • SAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with reaction rates .

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